molecular formula C11H7BrN2O3 B2895850 3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide CAS No. 906638-49-1

3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide

Cat. No.: B2895850
CAS No.: 906638-49-1
M. Wt: 295.092
InChI Key: RMQTUWZJEJXYQY-UHFFFAOYSA-N
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Description

3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide is a complex organic compound characterized by the presence of a brominated benzodioxole ring and a cyano group attached to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide typically involves the bromination of a benzodioxole precursor followed by the introduction of the cyano and prop-2-enamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by multi-step synthesis processes to introduce the cyano and prop-2-enamide groups. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the brominated benzodioxole ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated benzodioxole derivatives, while reduction can produce amines or other functionalized compounds.

Scientific Research Applications

3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The brominated benzodioxole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyano group may also play a role in binding to target molecules, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(7-bromo-2H-1,3-benzodioxol-5-yl)butanal: Contains an aldehyde group instead of the cyano and prop-2-enamide groups.

    (7-bromo-2H-1,3-benzodioxol-5-yl)methanethiol: Features a thiol group in place of the cyano and prop-2-enamide groups.

Uniqueness

3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide is unique due to the combination of its brominated benzodioxole ring and the cyano and prop-2-enamide groups. This structural arrangement provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

3-(7-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-8-2-6(1-7(4-13)11(14)15)3-9-10(8)17-5-16-9/h1-3H,5H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQTUWZJEJXYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)C=C(C#N)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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